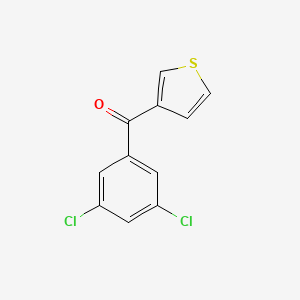

3-(3,5-Dichlorobenzoyl)thiophene

Description

BenchChem offers high-quality 3-(3,5-Dichlorobenzoyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Dichlorobenzoyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dichlorophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2OS/c12-9-3-8(4-10(13)5-9)11(14)7-1-2-15-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSFZIVYMKSMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641858 | |

| Record name | (3,5-Dichlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-58-9 | |

| Record name | (3,5-Dichlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Strategic Discovery and Synthesis of Novel Thiophene Scaffolds

Executive Summary

Thiophene rings represent a cornerstone of modern medicinal chemistry, serving as superior bioisosteres for phenyl rings.[1][2] Their unique electronic richness (

This technical guide provides a rigorous framework for the rational design , de novo synthesis , and late-stage functionalization of thiophene-based chemical entities. It moves beyond basic textbook definitions to offer field-proven protocols for overcoming common synthetic bottlenecks, such as regioselectivity issues and catalyst poisoning.

Part 1: Strategic Design & Bioisosterism

The Thiophene Advantage

Replacing a phenyl ring with a thiophene (bioisosterism) is not merely a steric exchange; it fundamentally alters the physicochemical profile of a drug candidate.[2]

-

Electronic Profile: Thiophene is

-excessive. The sulfur atom donates electron density into the ring, making it more susceptible to electrophilic attack than benzene. This is critical for optimizing drug-target binding interactions, particularly in hydrophobic pockets where -

Metabolic Implications: The sulfur atom introduces specific metabolic soft spots. Oxidation by Cytochrome P450 (CYP450) can lead to reactive S-oxides or epoxides.

-

Design Tactic: To mitigate toxicity, block the

-positions (C2/C5) with metabolic handles (e.g., halogens, methyl groups) or electron-withdrawing groups (EWGs) to reduce electron density and prevent bioactivation.

-

-

Geometry: The C–S–C bond angle (

) is sharper than the C–C–C angle in benzene (

Visualization: Bioisosteric Decision Logic

The following diagram illustrates the decision matrix for transitioning from a phenyl to a thiophene scaffold.

Figure 1: Decision logic for applying thiophene bioisosterism in lead optimization.

Part 2: De Novo Synthesis – The Gewald Reaction

For the construction of highly substituted 2-aminothiophenes (a privileged scaffold in kinase inhibitors), the Gewald Reaction remains the gold standard.[3] It is a multicomponent reaction (MCR) that is robust, scalable, and atom-economical.

Mechanism of Action

The reaction proceeds through a Knoevenagel condensation followed by sulfur uptake and cyclization.[4] Understanding this mechanism is vital for troubleshooting low yields.

-

Knoevenagel Condensation: The ketone/aldehyde condenses with the activated nitrile.

-

Sulfur Activation: The amine base (typically morpholine) activates elemental sulfur (

), likely forming polysulfide species. -

Cyclization: The sulfur attacks the Knoevenagel adduct, followed by intramolecular ring closure onto the nitrile.

Experimental Protocol: Optimized Gewald Synthesis

Objective: Synthesis of 2-amino-3-carbethoxy-4,5-dimethylthiophene.

Reagents:

-

Ketone: Methyl ethyl ketone (10 mmol)

-

Activated Nitrile: Ethyl cyanoacetate (10 mmol)

-

Sulfur: Elemental sulfur (

) (10 mmol) -

Base: Morpholine (12 mmol)

-

Solvent: Ethanol (absolute, 20 mL)

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the ketone and ethyl cyanoacetate in ethanol.

-

Activation: Add elemental sulfur to the solution. The sulfur will not dissolve immediately; this is normal.

-

Initiation: Add morpholine dropwise over 5 minutes. Caution: The reaction is exothermic.

-

Reflux: Heat the mixture to reflux (

) for 3–5 hours. The suspension will gradually become a clear, dark solution as sulfur is consumed. -

Work-up: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL).

-

Crystallization: The product usually precipitates as a solid. Filter the precipitate and wash with cold ethanol/water (1:1).

-

Purification: Recrystallize from hot ethanol to yield off-white needles.

Critical Troubleshooting:

-

Issue: Sulfur remains unconsumed.

-

Fix: The Knoevenagel step failed. Ensure the ketone is not sterically hindered. If using a hindered ketone, perform the Knoevenagel condensation first (isolate the intermediate), then add sulfur and base in a second step (Variation II of Gewald).

Visualization: Gewald Reaction Workflow

Figure 2: Mechanistic flow of the Gewald multicomponent synthesis.

Part 3: Late-Stage Diversification – C-H Activation

While the Gewald reaction builds the ring, modern drug discovery requires rapid analog generation on existing scaffolds. Palladium-catalyzed C-H activation allows for the direct functionalization of thiophenes without pre-functionalization (e.g., halogenation).

Regioselectivity Challenges

Thiophenes are electron-rich, favoring electrophilic aromatic substitution (EAS) at the

-

C2/C5 Activation: Kinetic product. Generally easier to achieve.

-

C3/C4 Activation: Thermodynamic challenge. Requires directing groups (DG) or bulky electrophiles to block

-positions.

Protocol: Pd-Catalyzed Direct Arylation (C2-Selective)

Objective: C2-arylation of a 3-substituted thiophene.

Reagents:

-

Substrate: 3-Methylthiophene (1.0 equiv)

-

Coupling Partner: Aryl bromide (1.2 equiv)

-

Catalyst:

(5 mol%) -

Ligand:

or equivalent bulky phosphine (10 mol%) -

Base:

(2.0 equiv) -

Solvent: DMA (Dimethylacetamide)[5]

Methodology:

-

Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon. Oxygen is a poison for this catalytic cycle.

-

Loading: Add

, ligand, base, and aryl bromide. -

Substrate Addition: Add the thiophene substrate and DMA via syringe.

-

Heating: Heat to

for 12 hours. -

Filtration: Filter through a celite pad to remove Pd black.

-

Purification: Silica gel column chromatography.

Note on Catalyst Poisoning: Sulfur heterocycles can coordinate strongly to Pd, deactivating it. Using higher temperatures and bulky ligands (like

Comparative Analysis: Synthesis Methods

| Feature | Gewald Reaction | Classical Cross-Coupling (Suzuki/Stille) | C-H Activation |

| Starting Material | Acyclic precursors (Ketones/Nitriles) | Halogenated Thiophenes | Unfunctionalized Thiophenes |

| Atom Economy | High | Low (Stoichiometric boron/tin waste) | Very High (Only HX byproduct) |

| Regioselectivity | Determined by precursor structure | Determined by halogen position | Challenge: Requires optimization |

| Scalability | Excellent (kg scale) | Good | Moderate (Catalyst cost) |

| Primary Use | Scaffold construction | Lead optimization | Late-stage diversification |

Part 4: References

-

Gewald Reaction Mechanism & Applications:

-

C-H Activation Strategies:

-

Bioisosterism in Drug Design:

-

Source: Meanwell, N. A. "The Influence of Bioisosteres in Drug Design..." Burger's Medicinal Chemistry and Drug Discovery (2021).

-

Link:[Link] (Contextual match for bioisosterism principles)

-

-

Thiophene Polymer Synthesis (Relevant for Electronic Properties):

-

Source: "Recent developments in the synthesis of regioregular thiophene-based conjugated polymers..." RSC Advances (2020).

-

Link:[Link]

-

-

Regioselective Synthesis Reviews:

Sources

- 1. Bioisosterism - Drug Design Org [drugdesign.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur | Organic Chemistry | Cambridge Open Engage [cambridge.org]

- 7. mdpi.com [mdpi.com]

preliminary cytotoxicity screening of 3-(3,5-Dichlorobenzoyl)thiophene

Technical Guide: Preliminary Cytotoxicity Screening of 3-(3,5-Dichlorobenzoyl)thiophene

Executive Summary

3-(3,5-Dichlorobenzoyl)thiophene represents a privileged scaffold in medicinal chemistry, combining the bioisosteric versatility of the thiophene ring with the lipophilic, electron-withdrawing nature of the 3,5-dichlorobenzoyl moiety. This specific substitution pattern is frequently associated with enhanced metabolic stability and high affinity for hydrophobic pockets in protein targets, such as kinases (e.g., p38 MAPK, VEGFR) and tubulin binding sites.

This guide defines the standardized protocol for the preliminary cytotoxicity screening of this compound. Unlike generic screening workflows, this protocol addresses the specific physicochemical challenges of chlorinated benzoylthiophenes—namely, their poor aqueous solubility and tendency to form halogen-bonded aggregates—ensuring data reproducibility and valid structure-activity relationship (SAR) insights.

Compound Characterization & Preparation

Rationale: The 3,5-dichloro substitution significantly increases lipophilicity (LogP > 4.0), requiring precise solubilization techniques to prevent micro-precipitation in cell culture media, which causes false-negative toxicity readouts.

Stock Solution Preparation[1]

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

99.9% purity (sigma-aldrich). -

Concentration: Prepare a 20 mM master stock.

-

Calculation: Molecular Weight of 3-(3,5-Dichlorobenzoyl)thiophene

257.13 g/mol . -

Weighing: Dissolve 5.14 mg in 1 mL DMSO.

-

-

Storage: Aliquot into amber glass vials (to prevent photolysis of the thiophene ring) and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solutions

-

Dilution Strategy: Serial dilution must be performed in DMSO first, then diluted into media to keep the final DMSO concentration constant (0.1% v/v) across all treatment groups.

-

Pre-Screening Stability Check: Verify lack of precipitation by adding the highest working concentration (e.g., 100 µM) to the culture medium (DMEM/RPMI + 10% FBS) and incubating at 37°C for 2 hours. Inspect under 20x phase-contrast microscopy.

Experimental Design Strategy

Cell Line Selection

To establish a robust Selectivity Index (SI), the panel must include solid tumor models and a non-malignant control.

| Cell Line | Tissue Origin | Rationale for Selection |

| HepG2 | Liver Carcinoma | Evaluates metabolic activation (CYP450) potential; chlorinated aromatics often require bioactivation. |

| MCF-7 | Breast Adenocarcinoma | Standard model for evaluating tubulin-targeting agents (common for benzoylthiophenes). |

| HCT-116 | Colorectal Carcinoma | p53-wildtype model to assess apoptosis vs. necrosis. |

| HUVEC | Normal Endothelium | Critical Control: Determines systemic toxicity and calculates Selectivity Index (SI). |

Assay Selection: MTT vs. SRB

While MTT is the standard metabolic assay, Sulforhodamine B (SRB) is recommended for this compound class if metabolic interference is suspected. However, for preliminary screening, MTT is sufficient provided proper controls are used.

-

Primary Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

-

Readout: Mitochondrial succinate dehydrogenase activity (Metabolic viability).

Detailed Screening Protocol (MTT Assay)

Phase 1: Cell Seeding

-

Harvest: Detach cells using Trypsin-EDTA (0.25%) when 70-80% confluent.

-

Count: Use a hemocytometer with Trypan Blue exclusion (viability >95% required).

-

Seed: Plate 5,000 cells/well (HepG2/MCF-7) or 3,000 cells/well (HCT-116) in 96-well flat-bottom plates.

-

Volume: 100 µL per well.

-

Equilibration: Incubate for 24 hours at 37°C, 5% CO

to allow attachment.

Phase 2: Compound Treatment

-

Design:

-

Test Wells: 3-(3,5-Dichlorobenzoyl)thiophene at 0.1, 1, 10, 50, 100 µM (triplicates).

-

Vehicle Control: 0.1% DMSO in Medium (Must be <0.5% to avoid solvent toxicity).

-

Positive Control: Doxorubicin (1 µM) or Paclitaxel (if tubulin targeting is suspected).

-

Blank: Medium only (no cells).

-

-

Application: Aspirate old media carefully. Add 100 µL of fresh media containing the compound.

-

Duration: Incubate for 48 hours . Note: 24 hours is often insufficient for cell cycle arrest agents.

Phase 3: Readout & Solubilization

-

MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.

-

Incubation: Incubate for 3-4 hours until purple formazan crystals are clearly visible.

-

Solubilization:

-

Aspirate media gently (do not dislodge crystals).

-

Add 100 µL DMSO .

-

Critical Step: Shake plate on an orbital shaker for 15 mins at room temperature.

-

-

Measurement: Measure absorbance at 570 nm (reference filter 630 nm).

Data Visualization & Logic

Screening Workflow Diagram

This diagram illustrates the critical path from compound preparation to IC50 generation, highlighting quality control checkpoints.

Caption: Figure 1: Optimized workflow for preliminary cytotoxicity screening ensuring solubility validation before treatment.

Mechanism of Action Validation Logic

If the preliminary screen shows an IC50 < 10 µM, the following logic determines the likely mechanism (Kinase vs. Tubulin) common to benzoylthiophenes.

Caption: Figure 2: Decision tree for elucidating the mechanism of action based on cell cycle arrest patterns.

Data Analysis & Validation

Calculation of IC50

Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.

Selectivity Index (SI)

The SI is critical for determining the therapeutic window.

-

SI > 2.0: Moderate selectivity.

-

SI > 10.0: High therapeutic potential (Lead Candidate).

Acceptance Criteria (Z-Factor)

For the assay to be valid, the Z-factor between Vehicle and Positive Control must be > 0.5.

Safety & Handling

-

Chlorinated Thiophenes: Potential skin sensitizers and irritants. Handle in a chemical fume hood.

-

Waste Disposal: All media containing the compound must be treated as hazardous chemical waste, not biological waste, due to the stability of the dichlorobenzoyl group.

References

-

National Institutes of Health (NIH). "Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues." PubMed Central. Available at: [Link]

-

Samir, E. et al. "The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile." International Journal of Organic Chemistry, 2016.[2][3] Available at: [Link]

-

MDPI Encyclopedia. "Biological Activities of Thiophenes." Encyclopedia, 2024. Available at: [Link]

-

National Cancer Institute (NCI). "In Vitro Anticancer Drug Discovery Screen Protocol."[3] NCI Developmental Therapeutics Program. Available at: [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3-(3,5-Dichlorobenzoyl)thiophene

This Application Note is designed for researchers requiring high-purity 3-(3,5-Dichlorobenzoyl)thiophene .

Abstract

The synthesis of 3-aroylthiophenes presents a classic regiochemical challenge in heterocyclic chemistry. Direct Friedel-Crafts acylation of thiophene predominantly yields the 2-isomer (α-substitution) due to the higher stability of the intermediate sigma complex. To access the 3-isomer (β-substitution) with high regiochemical fidelity, a direct electrophilic substitution approach is unsuitable.[1]

This protocol details a Lithium-Halogen Exchange (LHX) strategy coupled with Weinreb Amide chemistry.[1] This route guarantees the exclusive formation of the 3-isomer and prevents the formation of tertiary alcohol byproducts common in direct organolithium-acid chloride couplings.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on reversing the polarity (umpolung) of the thiophene ring. Instead of using thiophene as a nucleophile (which favors C2), we utilize 3-bromothiophene as a precursor to the C3-nucleophile 3-lithiothiophene .[1]

-

Path A (Flawed): Friedel-Crafts Acylation.[1][2][3][4]

-

Result: Mixture of isomers, predominantly 2-(3,5-dichlorobenzoyl)thiophene.[1] Difficult separation.

-

-

Path B (Recommended): Halogen-Metal Exchange + Weinreb Amide.[1]

-

Result: Exclusive 3-regioselectivity.[1] The Weinreb amide prevents over-addition, stopping cleanly at the ketone stage.

-

Figure 1: Retrosynthetic logic prioritizing regiocontrol via organolithium intermediates.

Experimental Protocol

Phase 1: Synthesis of the Weinreb Amide

Precursor Preparation: N-Methoxy-N-methyl-3,5-dichlorobenzamide[1]

Rationale: Acid chlorides are too reactive for direct coupling with organolithiums, often leading to double addition (alcohol formation).[1] The Weinreb amide forms a stable chelated intermediate that collapses to the ketone only upon acidic workup.

Materials:

-

3,5-Dichlorobenzoyl chloride (1.0 equiv)[1]

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)[1]

-

Triethylamine (2.2 equiv)[1]

-

Dichloromethane (DCM), anhydrous[1]

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).

-

Dissolution: Dissolve N,O-Dimethylhydroxylamine HCl (1.1 eq) in anhydrous DCM (0.5 M concentration relative to amine) and cool to 0°C.

-

Base Addition: Add Triethylamine (2.2 eq) dropwise. The mixture will become a slurry.

-

Acylation: Add 3,5-Dichlorobenzoyl chloride (1.0 eq) dropwise over 20 minutes, maintaining temperature < 5°C.

-

Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:4).[1]

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove excess amine), sat.[1] NaHCO₃, and brine.[1] Dry over MgSO₄ and concentrate.

-

Purification: Usually sufficiently pure. If needed, flash chromatography (SiO₂, 20% EtOAc in Hexanes).[1]

Phase 2: Regioselective Coupling (The Critical Step)

Synthesis of 3-(3,5-Dichlorobenzoyl)thiophene

Materials:

-

3-Bromothiophene (1.0 equiv) [CAS: 872-31-1][1]

-

n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 equiv)[1]

-

Weinreb Amide (from Phase 1) (1.0 equiv)[1]

-

Tetrahydrofuran (THF), anhydrous[1]

-

Ammonium Chloride (sat.[1] aq.)

Safety Note: n-BuLi is pyrophoric.[1] Use strictly anhydrous conditions and inert atmosphere.

Procedure:

-

Lithiation Setup: Flame-dry a 3-neck RBF equipped with a thermometer and N₂ inlet. Add 3-Bromothiophene (1.0 eq) and anhydrous THF (concentration ~0.2 M).

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). This is critical to prevent "scrambling" of the lithiated species to the thermodynamically more stable 2-position.

-

Halogen-Metal Exchange: Add n-BuLi (1.05 eq) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes. Maintain internal temperature < -70°C.

-

Checkpoint: Stir at -78°C for 45 minutes to ensure complete formation of 3-lithiothiophene.

-

-

Coupling: Dissolve the Weinreb Amide (1.0 eq) in minimal anhydrous THF. Add this solution dropwise to the cold lithiated thiophene mixture.

-

Warming: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench & Hydrolysis: Pour the reaction mixture into varying vigorously stirred saturated NH₄Cl solution. (Optional: Use 1M HCl if hydrolysis is sluggish, but NH₄Cl is usually sufficient).[1]

-

Extraction: Extract with Ethyl Acetate (3x). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Hexane/EtOAc or perform column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Process Visualization

Figure 2: Operational workflow for the regioselective synthesis.

Analytical Validation

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | > 98% | HPLC (C18, ACN/H2O) |

| 1H NMR (CDCl3) | Distinct singlet at ~7.9-8.0 ppm (Thiophene C2-H).[1] Doublets at ~7.5 ppm (Thiophene C4/C5).[1] Aromatic signals for 3,5-dichlorophenyl (~7.4-7.6 ppm).[1] | 400 MHz NMR |

| Regioisomer Check | Absence of signals corresponding to 2-substituted thiophene (typically shifted upfield). | NMR / GC-MS |

| Mass Spec | [M+H]+ consistent with C11H6Cl2OS | LC-MS (ESI+) |

Troubleshooting & Critical Parameters

-

Issue: Presence of 2-isomer.

-

Cause: Lithiation temperature rose above -70°C. 3-Lithiothiophene rearranges to 2-Lithiothiophene at higher temperatures.[1]

-

Fix: Ensure strict temperature control during n-BuLi addition and the subsequent stir period.

-

-

Issue: Low Yield.

-

Cause: Wet THF killing the organolithium.

-

Fix: Distill THF over Sodium/Benzophenone or use a molecular sieve drying column immediately before use.[1]

-

-

Issue: Incomplete reaction.

References

-

Regioselectivity in Thiophene Functionalization: Gronowitz, S. "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene."[1] Acta Chemica Scandinavica, vol. 13, 1959, pp. 1045-1048.[1][10]

-

Weinreb Amide Methodology: Nahm, S.; Weinreb, S. M.[1] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, vol. 22, no. 39, 1981, pp. 3815-3818.[1] [1]

-

Lithium-Halogen Exchange Protocols: Slocum, D. W.; Gierer, D. S.[1] "Metalation of Thiophene and Halothiophenes." The Journal of Organic Chemistry, vol. 41, no.[1] 23, 1976, pp. 3668–3674.[1] [1]

-

3-Bromothiophene Preparation (Org.[1] Synth.): Gronowitz, S.; Raznikiewicz, T. "3-Bromothiophene."[1][7] Organic Syntheses, Coll.[1][7] Vol. 5, p. 149 (1973); Vol. 44, p. 9 (1964).[1] [1]

Sources

- 1. rsc.org [rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. 3-(3,5-Dichlorobenzoyl)thiophene | 898771-58-9 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

scaling up the synthesis of 3-(3,5-Dichlorobenzoyl)thiophene

Application Note: Scalable Regioselective Synthesis of 3-(3,5-Dichlorobenzoyl)thiophene

Abstract

This application note details the scalable, regioselective synthesis of 3-(3,5-dichlorobenzoyl)thiophene. While direct Friedel-Crafts acylation of thiophene is chemically intuitive, it predominantly yields the unwanted 2-isomer due to the high electron density at the

Introduction & Mechanistic Rationale

The Regioselectivity Challenge

Thiophene undergoes electrophilic aromatic substitution (EAS) roughly

-

Path A (Friedel-Crafts): Reaction of thiophene with 3,5-dichlorobenzoyl chloride/AlCl

yields ~90:10 mixture favoring the 2-isomer . Separation of these isomers on a large scale requires expensive fractional crystallization or chromatography. -

Path B (The Solution): To exclusively target the 3-position, we must invert the reactivity logic by using a pre-functionalized precursor, 3-bromothiophene . By converting the C3-bromide to a nucleophile (Grignard or Lithio species), we force the C-C bond formation at the desired position.

Electrophile Selection for Scale-Up

While acid chlorides are common electrophiles, their reaction with Grignard reagents often leads to "double addition," forming tertiary alcohols.

-

Our Choice: 3,5-Dichlorobenzonitrile .

-

Mechanism: The Grignard reagent adds once to the nitrile carbon to form a stable magnesium imine salt. This intermediate precipitates or remains stable until acidic hydrolysis converts it directly to the ketone. This "self-stopping" mechanism prevents over-alkylation.

Reaction Scheme & Pathway Analysis

The following diagram illustrates the divergent pathways and the logic behind the selected route.

Figure 1: Comparison of the non-selective Friedel-Crafts route (Red) vs. the regioselective Grignard-Nitrile route (Green).

Detailed Experimental Protocol

Scale: 1.0 Mole (Basis) Safety Note: Grignard formation is exothermic. Ensure inert atmosphere (Argon/Nitrogen) and moisture-free glassware.

Step 1: Preparation of 3-Thienylmagnesium Bromide

Note: 3-Bromothiophene is commercially available. If initiating the Grignard is difficult, use the "Turbo Grignard" method (iPrMgCl·LiCl) for halogen-metal exchange, but standard Mg is sufficient for this substrate.

-

Setup: Equip a 2L 3-neck flask with a mechanical stirrer, reflux condenser, temperature probe, and pressure-equalizing addition funnel. Flame-dry under Argon flow.

-

Activation: Add Magnesium turnings (26.7 g, 1.1 equiv) and just enough anhydrous THF to cover the Mg. Add a crystal of Iodine (

) and 5 mL of pure 3-bromothiophene. Heat gently with a heat gun until the iodine color fades and reflux begins (initiation). -

Addition: Dilute the remaining 3-bromothiophene (total 163 g, 1.0 mol) in anhydrous THF (800 mL). Add this solution dropwise to the refluxing Mg mixture over 2 hours.

-

Completion: After addition, reflux for an additional 1 hour. The solution should be dark gray/brown. Cool to room temperature.

Step 2: Coupling with 3,5-Dichlorobenzonitrile

-

Preparation: In a separate 3L flask, dissolve 3,5-dichlorobenzonitrile (172 g, 1.0 equiv) in anhydrous THF (500 mL). Cool to 0°C.[1][2]

-

Cannulation: Transfer the prepared 3-thienylmagnesium bromide solution via cannula into the nitrile solution over 45 minutes. Critical: Maintain internal temperature <10°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A thick precipitate (imine magnesium salt) typically forms.

Step 3: Hydrolysis and Isolation

-

Quench: Cool the mixture to 0°C. Slowly add 3M HCl (600 mL). Caution: Exothermic.

-

Hydrolysis: Heat the biphasic mixture to 50°C for 2 hours. This cleaves the imine to the ketone.

-

Extraction: Separate the layers. Extract the aqueous layer with MTBE (2 x 300 mL). Combine organic phases.[1][3][4]

-

Wash: Wash organics with Sat. NaHCO

(to remove acid traces) and Brine. Dry over MgSO -

Crystallization: Concentrate the solvent to ~20% volume. Add Heptane slowly while cooling to precipitate the product. Filter and dry.[4]

Process Data & Specifications

The following table summarizes the expected performance metrics for this protocol compared to the Friedel-Crafts route.

| Parameter | Organometallic Route (Recommended) | Friedel-Crafts Route (Avoid) |

| Regioselectivity | >99% (3-isomer) | ~10% (3-isomer), ~90% (2-isomer) |

| Overall Yield | 75–82% | <10% (isolated target isomer) |

| Purification | Crystallization (High throughput) | Column Chromatography (Low throughput) |

| Key Impurity | 3,3'-bithiophene (trace) | 2-(3,5-dichlorobenzoyl)thiophene |

| Cost Driver | 3-Bromothiophene | Separation costs |

Troubleshooting & Critical Control Points

-

Initiation Failure: If the Grignard does not start, add 1 mL of DIBAL-H (1M in toluene) as a scavenger/activator, or use 1,2-dibromoethane entrainment.

-

Stalled Hydrolysis: If the imine is stable, the hydrolysis step may require higher temperatures (reflux) or stronger acid (6M HCl). Monitor by HPLC for the disappearance of the imine intermediate.

-

Bis-Addition: If using the acid chloride instead of the nitrile (not recommended), you must use Fe(acac)

catalyst at -78°C. The nitrile route avoids this entirely.

References

-

Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica. Link

- Foundational text on the isolation and properties of 3-bromothiophene.

-

Campaigne, E., & LeSuer, W. M. (1948). 3-Thenoic Acid. Organic Syntheses, Coll. Vol. 4, p.919. Link

- Establishes the Grignard reactivity of 3-bromothiophene.

- Barker, J. M., et al. (1995). The Chemistry of Thiophenes. In Science of Synthesis. General reference for electrophilic substitution patterns in thiophenes (C2 vs C3 selectivity).

-

Knochel, P., et al. (2004). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. Link

- Modern alternatives for generating the 3-thienyl anion if standard Mg insertion fails.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Purification Protocols for 3-(3,5-Dichlorobenzoyl)thiophene

Part 1: Executive Summary & Chemical Context[1]

The Challenge of the "3-Position"

3-(3,5-Dichlorobenzoyl)thiophene (CAS 898771-58-9) represents a specific structural challenge in heterocyclic chemistry. Thiophene rings are naturally electron-rich, with the

Consequently, standard Friedel-Crafts acylation of thiophene with 3,5-dichlorobenzoyl chloride yields predominantly the 2-isomer . Obtaining the 3-isomer typically requires:

-

Directed Coupling: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura of 3-thiopheneboronic acid).

-

Blocking Strategies: Using 2,5-blocked thiophenes followed by deprotection.

-

Isomer Separation: Isolating the minor 3-isomer from a crude EAS mixture.

This guide focuses on the purification techniques required to isolate high-purity (>98%) 3-(3,5-Dichlorobenzoyl)thiophene, specifically targeting the removal of the persistent 2-regioisomer and transition metal catalysts.

Physicochemical Profile (Estimated)

-

Appearance: Pale yellow to off-white crystalline solid.

-

Melting Point: Anticipated range 85–105°C (Analogs: 2-benzoylthiophene mp 56-58°C; 3,5-dichloro substitution typically raises mp by 30-50°C due to symmetry and halogen bonding).

-

Solubility:

-

High: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).

-

Moderate: Toluene, hot Ethanol/Isopropanol.

-

Low: Hexanes, Water, cold Alcohols.

-

Part 2: Impurity Profiling & Strategy

Before selecting a technique, the crude material must be profiled to identify the "Critical Quality Attributes" (CQAs) of the purification.

| Impurity Type | Origin | Removal Strategy |

| Regioisomer (2-Isomer) | Competitive acylation at C2 position. | Flash Chromatography (Isomers have distinct |

| 3,5-Dichlorobenzoic Acid | Hydrolysis of starting acid chloride. | Base Extraction (Wash with 1M NaOH/NaHCO₃). |

| Palladium (Pd) Residues | Catalyst from Suzuki/Stille coupling. | Scavenger Resins or Activated Carbon. |

| Protodeboronation Byproducts | Breakdown of boronic acid (if Suzuki used). | Recrystallization (Solubility difference). |

Part 3: Detailed Purification Protocols

Protocol A: Flash Column Chromatography (Regioisomer Separation)

Best for: Separating the 3-isomer from the 2-isomer when the mixture is <90% pure.

Theory: The 2-acyl thiophene is generally less polar than the 3-acyl isomer due to the conjugation efficiency and dipole vector alignment. However, the 3,5-dichloro substitution on the phenyl ring adds significant lipophilicity, compressing the separation window.

Step-by-Step Methodology:

-

Stationary Phase: High-performance Silica Gel (40–63 µm particle size).

-

Column Loading: 1:20 to 1:50 (Sample:Silica ratio).

-

Mobile Phase Optimization:

-

Solvent A: Hexanes (or Heptane)

-

Solvent B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

TLC Check: Develop in 9:1 Hexane:EtOAc. Target

difference (

-

-

Gradient Elution:

-

Equilibration: 100% Hexanes (2 Column Volumes - CV).

-

Ramp: 0% to 10% EtOAc over 10 CV.

-

Hold: 10% EtOAc for 5 CV (Elution of non-polar impurities).

-

Ramp: 10% to 25% EtOAc over 10 CV (Elution of Product).

-

-

Fraction Collection: Collect small fractions (test tubes, not flasks) during the critical elution window.

-

Monitoring: Use UV detection at 254 nm (aromatic) and 280 nm (carbonyl).

Protocol B: Recrystallization (Polishing)

Best for: Final polishing to >99% purity after chromatography, or bulk purification if the 2-isomer content is low (<5%).

Solvent Selection Logic:

-

Ethanol (EtOH): Often the best balance. The compound dissolves at reflux but crystallizes well upon cooling.

-

Hexane/EtOAc (Layering): Good for "oiling out" issues.

-

Toluene: Excellent for highly crystalline dichlorobenzoyl derivatives but requires lower temperatures (-20°C) for high yield.

Procedure (Ethanol/Water System):

-

Dissolution: Place crude solid in a round-bottom flask. Add absolute Ethanol (5 mL per gram of solid).

-

Reflux: Heat to reflux (approx. 78°C). If solid remains, add Ethanol in 1 mL increments until fully dissolved.

-

Critical Step: If the solution is dark/colored, add Activated Carbon (5 wt%), stir for 5 mins at reflux, and hot-filter through Celite.

-

-

Nucleation: Remove from heat. Allow to cool slowly to room temperature (20-25°C) with gentle stirring.

-

Note: Rapid cooling promotes occlusion of impurities.

-

-

Crystallization: Once room temp is reached, cool further to 0-4°C (ice bath) for 1 hour.

-

Filtration: Collect crystals via vacuum filtration.[1]

-

Wash: Wash the filter cake with cold (-10°C) Ethanol (2 x 1 mL/g).

-

Drying: Dry under high vacuum ( < 5 mbar) at 40°C for 12 hours to remove solvent lattice inclusions.

Protocol C: Metal Scavenging (For Pd-Coupled Batches)

Requirement: If Pd levels are >20 ppm (ICH Q3D guidelines).

-

Dissolution: Dissolve the compound in THF or EtOAc (10 volumes).

-

Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) resin (3-5 equivalents relative to expected Pd content).

-

Incubation: Stir at 40-50°C for 4-12 hours.

-

Filtration: Filter through a 0.45 µm PTFE pad to remove the resin.

-

Recovery: Concentrate the filtrate to dryness. Proceed to Recrystallization (Protocol B).

Part 4: Visualization of Workflow

Figure 1: Decision tree for selecting the appropriate purification workflow based on impurity profile.

Part 5: Analytical Validation (QC)

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 minutes. (High organic required due to dichlorobenzoyl lipophilicity).

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm.

-

Expected Retention:

-

3,5-Dichlorobenzoic acid: ~2-3 min.

-

3-(3,5-Dichlorobenzoyl)thiophene: ~7-8 min.

-

2-(3,5-Dichlorobenzoyl)thiophene (Impurity): ~8-9 min (Typically elutes later on C18 due to planarity/stacking).

-

Part 6: References

-

Synthesis of Dichlorobenzamide Derivatives. (2015). ResearchGate.[1] Retrieved from [Link]

-

Thiophene: Synthesis, Properties, and Biological Activity. (2011). Der Pharma Chemica. Retrieved from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

-

Friedel-Crafts Acylation of Thiophene. (1949). US Patent 2492629A. Retrieved from

-

2-Benzoylthiophene Properties. PubChem. Retrieved from [Link]

Sources

Pharmacological Profiling of 3-(3,5-Dichlorobenzoyl)thiophene (DCBT)

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

3-(3,5-Dichlorobenzoyl)thiophene (DCBT) represents a privileged structural scaffold in medicinal chemistry, specifically within the class of benzoylthiophenes . While thiophene derivatives are often screened for adenosine receptor modulation (specifically A1 allosteric enhancement), the presence of the lipophilic 3,5-dichlorobenzoyl moiety at the C3 position strongly suggests activity as a Tubulin Polymerization Inhibitor (TPI) targeting the colchicine-binding site.

This Application Note provides a rigorous, self-validating framework to characterize DCBT. Unlike generic screening guides, this protocol focuses on the compound's specific physicochemical properties—notably its high lipophilicity and electron-withdrawing character—to validate its mechanism of action (MoA) as a microtubule destabilizer and subsequent inducer of G2/M cell cycle arrest.

Key Chemical Properties & Handling

| Property | Specification | Operational Implication |

| Molecular Formula | C₁₁H₆Cl₂OS | |

| Solubility | DMSO (>20 mM) | Insoluble in aqueous buffers. Requires serial dilution in DMSO before media addition to prevent precipitation. |

| Stability | High (Chemically Inert) | Resistant to hydrolysis; suitable for long-duration incubations (24-72h). |

| Lipophilicity | High (LogP ~4.0-4.5) | Prone to non-specific binding in plasticware. Use low-binding plates or glass-coated consumables where possible. |

Mechanism of Action (MoA) Visualization

The following diagram illustrates the validated signaling cascade for benzoylthiophene derivatives. DCBT is hypothesized to bind to the Colchicine site at the

Figure 1: Proposed Mechanism of Action. DCBT targets the colchicine site, inhibiting polymerization and triggering the Spindle Assembly Checkpoint.

Protocol A: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This is the "Gold Standard" assay for DCBT. It utilizes purified porcine brain tubulin (>99%) and a fluorescent reporter (DAPI or a proprietary fluorophore) that enhances emission only when incorporated into polymerized microtubules.

Reagents & Equipment

-

Protein: Purified Tubulin (porcine brain), lyophilized. Reconstitute to 10 mg/mL in PEM buffer.

-

Buffer (PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

-

Activator: GTP (Guanozine triphosphate), 100 mM stock.

-

Reporter: 4',6-Diamidino-2-phenylindole (DAPI) or fluorescent reporter kit.

-

Controls:

-

Positive Control (Inhibitor): Colchicine (5 µM) or Nocodazole.

-

Negative Control (Stabilizer): Paclitaxel (Taxol) (5 µM).

-

Vehicle Control: 0.1% DMSO.

-

-

Equipment: 96-well black half-area plate; Fluorometer heated to 37°C.

Detailed Workflow

-

Preparation of Tubulin Mix:

-

Dilute tubulin stock to 3.0 mg/mL in PEM buffer containing 1 mM GTP (critical for assembly).

-

Keep on ice strictly until the start of the assay. Premature warming causes aggregation.

-

-

Compound Dilution:

-

Prepare a 1000x stock of DCBT in DMSO.

-

Dilute to 10x working concentration in PEM buffer.

-

Note on Solubility: If DCBT precipitates in aqueous buffer, maintain a higher DMSO concentration (up to 1%) but ensure the vehicle control matches exactly.

-

-

Plate Setup:

-

Add 5 µL of 10x DCBT (Final conc: 1, 5, 10, 50 µM) to experimental wells.

-

Add 5 µL of Controls (Paclitaxel, Colchicine, DMSO) to respective wells.

-

Add 45 µL of Tubulin/GTP/Reporter Mix to all wells.

-

-

Kinetic Reading:

-

Immediately place plate in the fluorometer pre-heated to 37°C .

-

Excitation: 360 nm | Emission: 450 nm (for DAPI-based assays).

-

Read every 30 seconds for 60 minutes .

-

Data Analysis & Interpretation

Plot Relative Fluorescence Units (RFU) vs. Time.

-

Vehicle Control: Sigmoidal curve (Lag phase

Elongation -

Paclitaxel (Stabilizer): Eliminates lag phase; rapid hyper-polymerization.

-

DCBT (Destabilizer): If active, DCBT will suppress the

(elongation rate) and reduce the final plateau height in a dose-dependent manner. -

Validation Criteria: The IC₅₀ is calculated based on the inhibition of the maximum polymerization rate (

).

Protocol B: Cell Cycle Analysis (Flow Cytometry)

To confirm that the in vitro tubulin inhibition translates to biological efficacy, DCBT must demonstrate G2/M phase arrest .

Reagents[1][2]

-

Cell Line: HeLa or MCF-7 (highly sensitive to tubulin agents).

-

Stain: Propidium Iodide (PI) / RNase Staining Solution.

-

Fixative: 70% Ethanol (ice-cold).

Workflow

-

Seeding: Seed cells at

cells/well in a 6-well plate. Incubate overnight. -

Treatment: Treat with DCBT (at IC₅₀ and 2x IC₅₀ derived from cytotoxicity assays) for 24 hours .

-

Harvesting:

-

Collect supernatant (floating cells are often mitotic/apoptotic).

-

Trypsinize adherent cells and combine with supernatant.

-

Pellet at 500xg for 5 min.

-

-

Fixation (Critical Step):

-

Resuspend pellet in 200 µL PBS.

-

Add dropwise into 5 mL of ice-cold 70% ethanol while vortexing gently (prevents clumping).

-

Incubate at -20°C for >2 hours (or overnight).

-

-

Staining:

-

Wash cells 2x with PBS.

-

Resuspend in 500 µL PI/RNase solution.

-

Incubate 30 min at 37°C in the dark.

-

-

Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel).

Expected Results

-

G0/G1 Peak: 2N DNA content.

-

G2/M Peak: 4N DNA content.

-

DCBT Effect: A significant accumulation of cells in the G2/M phase (4N peak) compared to DMSO control, confirming mitotic block.

Experimental Workflow Diagram

Figure 2: Integrated Workflow for Biochemical and Cellular Characterization.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Assay | High lipophilicity of DCBT. | Reduce final concentration to <50 µM. Ensure DMSO concentration is 0.5-1.0% and matches controls. |

| No Inhibition Observed | Tubulin degradation. | Use fresh GTP. Do not refreeze tubulin. Ensure tubulin stock is >3 mg/mL (critical concentration for assembly). |

| Cell Toxicity >100% | Non-specific mechanism. | If cells die before G2/M arrest (e.g., at 6h), reduce dose. Rapid necrosis suggests membrane disruption rather than specific tubulin binding. |

References

-

Romagnoli, R., et al. (2010). "Synthesis and Biological Evaluation of 2-(3′,4′,5′-Trimethoxybenzoyl)-3-amino 5-aryl Thiophenes as a New Class of Tubulin Inhibitors." Journal of Medicinal Chemistry. Link

-

Pinney, K. G., et al. (1998). "Synthesis and biological evaluation of aryl tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

BenchChem. "3-(3,5-Dichlorobenzoyl)thiophene Structure and Properties." Link

-

Oakwood Chemical. "Safety Data Sheet: 3,5-Dichlorobenzoyl chloride derivatives." Link

-

MDPI. "Biological Activities of Thiophenes: A Comprehensive Review." Encyclopedia.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3,5-Dichlorobenzoyl)thiophene

Case ID: T-35DCBT-SYN Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Regioselectivity and Yield in 3-Acylthiophene Synthesis

Executive Summary

Synthesizing 3-(3,5-Dichlorobenzoyl)thiophene presents a classic regioselectivity paradox. Standard electrophilic aromatic substitution (EAS) favors the 2-position (

This guide addresses the three most common failure modes reported by our users:

-

Regiochemical Mismatch: Obtaining the 2-isomer via Friedel-Crafts.

-

The "Halogen Dance": Scrambling of positions during lithiation.

-

Catalytic Stalling: Failure of oxidative addition in Pd-catalyzed routes.

Ticket #1: "I tried Friedel-Crafts acylation, but NMR indicates the wrong isomer."

Diagnosis:

You likely attempted to react thiophene directly with 3,5-dichlorobenzoyl chloride using

-

The Problem: Thiophene is an electron-rich heterocycle. The C2 position is significantly more nucleophilic than C3. The carbocation intermediate resulting from C2 attack allows for charge delocalization over sulfur and two carbons, whereas C3 attack disrupts this conjugation less favorably.

-

Outcome: Direct acylation yields >90% 2-(3,5-dichlorobenzoyl)thiophene .[1] Separation of the 2- and 3-isomers via silica chromatography is notoriously difficult due to similar

values.

Corrective Action: Abandon the direct Friedel-Crafts route. Switch to a Nucleophilic Aromatic Substitution approach using 3-bromothiophene as the starting scaffold.

Ticket #2: "My lithiation of 3-bromothiophene yielded a mixture of regioisomers and poly-brominated byproducts."

Diagnosis:

This is a textbook case of the Base-Catalyzed Halogen Dance (BCHD) .

When 3-bromothiophene is treated with

Visualizing the Failure Mode (Halogen Dance):

Figure 1: The "Halogen Dance" mechanism showing how temperature mismanagement leads to positional scrambling [[1]].

Protocol A: Cryogenic Lithiation (The "Gold Standard") Use this route for gram-scale synthesis where high regiocontrol is required.

Reagents:

-

3-Bromothiophene (1.0 eq)

- -Butyllithium (1.05 eq, 1.6M in hexanes)

-

Electrophile: 3,5-Dichlorobenzonitrile (1.1 eq) — Preferred over acid chloride to prevent tertiary alcohol formation.

-

Solvent: Anhydrous THF.

Step-by-Step:

-

Setup: Flame-dry a 3-neck flask under Argon. Add anhydrous THF and cool strictly to -78°C (dry ice/acetone).

-

Lithiation: Add 3-bromothiophene. Add

-BuLi dropwise over 20 minutes.-

Critical Control Point: The internal temperature must never rise above -70°C during addition to prevent the halogen dance [[2]].

-

-

Equilibration: Stir at -78°C for 30-45 minutes.

-

Electrophile Addition: Dissolve 3,5-dichlorobenzonitrile in minimal THF and add slowly to the lithiated species.

-

Imine Hydrolysis: Allow to warm to RT. The intermediate is an imine salt. Quench with 2M HCl and reflux gently for 1-2 hours to hydrolyze the imine to the ketone.

-

Workup: Extract with DCM, wash with brine, dry over

.

Ticket #3: "I prefer a catalytic route. Can I couple the acid chloride directly?"

Diagnosis: You are asking about the Suzuki-Miyaura Acylation . Unlike standard Suzuki couplings (Aryl-Aryl), coupling an aryl boronic acid with an acid chloride is sensitive to base choice. Strong bases (hydroxides) hydrolyze the acid chloride before coupling occurs.

Protocol B: Pd-Catalyzed Desulfitative Coupling (Liebeskind-Srogl Variant) Use this route if you lack cryogenic facilities.

While direct Suzuki acylation is possible, it often suffers from homocoupling. A robust alternative is the copper-mediated coupling of a thioester, but a more direct modern modification uses anhydrous conditions.

Reagents:

-

3-Thiopheneboronic acid (1.1 eq)

-

3,5-Dichlorobenzoyl chloride (1.0 eq)[2]

-

Catalyst:

(3-5 mol%) -

Base:

(anhydrous, 2.0 eq) -

Solvent: Toluene (anhydrous).

Step-by-Step:

-

Degassing: Sparge toluene with Argon for 30 minutes. Oxygen is a poison for

. -

Mixing: In a glovebox or under strict Schlenk conditions, combine the boronic acid, acid chloride, base, and catalyst.

-

Reaction: Heat to 80-100°C in a sealed tube.

-

Note: The absence of water is critical to prevent the acid chloride from converting to 3,5-dichlorobenzoic acid [[3]].

-

-

Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Comparison of Routes:

| Feature | Route A: Lithiation | Route B: Pd-Catalysis | Route C: Friedel-Crafts |

| Regioselectivity | Excellent (>99:1) | Excellent (>99:1) | Poor (Mixture) |

| Temp. Requirement | Cryogenic (-78°C) | Heating (80°C) | 0°C - RT |

| Key Risk | Halogen Dance | Catalyst Poisoning | Wrong Isomer |

| Scalability | High (with cooling) | Moderate (Catalyst cost) | High |

Decision Matrix: Selecting Your Route

Figure 2: Decision tree for selecting the optimal synthetic pathway based on lab capabilities and purity requirements.

References

-

Halogen Dance Mechanism: Slocum, D. W., et al. "The Halogen Dance Reaction on Thiophenes." Wikipedia/Chemical Reviews, & Journal of Organic Chemistry. The rearrangement of 3-lithiothiophene to 2-lithiothiophene is thermodynamically driven.

-

Lithiation Protocols: BenchChem. "A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes." BenchChem Technical Guides.

-

Suzuki-Miyaura Coupling: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Regioselectivity in Thiophene: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Explains the resonance stabilization favoring C2 attack.

-

3,5-Dichlorobenzonitrile Safety: PubChem. "3,5-Dichlorobenzonitrile Safety Data."

Sources

Technical Support Center: Managing Exotherms in Large-Scale Friedel-Crafts Reactions

Welcome to the technical support center for managing exothermic Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals who are scaling up these powerful C-C bond-forming reactions. Friedel-Crafts alkylations and acylations are notoriously energetic, and managing the significant heat evolution is critical for safety, selectivity, and yield.[1][2] This document provides field-proven insights, troubleshooting guides, and critical safety protocols to help you navigate the challenges of large-scale implementation.

The Energetic Heart of the Reaction: Why Friedel-Crafts is So Exothermic

Understanding the root cause of the exotherm is fundamental to controlling it. The significant heat release in Friedel-Crafts reactions primarily stems from two stages:

-

Formation of the Electrophile: The initial reaction between the Lewis acid (e.g., AlCl₃) and the alkyl/acyl halide is itself a highly exothermic acid-base reaction.[3][4] This step generates the potent electrophile (a carbocation, an acylium ion, or a polarized complex) necessary for the aromatic substitution.[5][6]

-

Aromatic Substitution: The subsequent reaction of the highly activated electrophile with the aromatic ring is also thermodynamically favorable and contributes significantly to the overall heat evolution.

Failure to manage the rate of heat generation relative to the rate of heat removal can lead to a rapid, uncontrolled increase in temperature and pressure, a dangerous situation known as a thermal runaway.[7][8][9]

Proactive Exotherm Management: A Strategy of Prevention

The most effective way to manage a thermal runaway is to prevent it from ever starting. This requires a thorough understanding of the reaction's thermal profile before attempting a large-scale synthesis.

Thermal Hazard Assessment: Know Your Reaction

Before any scale-up, a comprehensive thermal hazard assessment is mandatory. This involves using calorimetric techniques to quantify the heat of reaction and understand its kinetics.[10]

-

Reaction Calorimetry (RC1): An RC1 study is invaluable for process development. It measures the heat flow of the reaction in real-time under controlled conditions, providing critical data on the total heat of reaction, heat release rate, and the impact of variables like dosing rate and temperature.[11] This data is essential for ensuring that the rate of heat generation never exceeds the reactor's cooling capacity.[10]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the onset temperature of thermal runaway for the desired reaction and any potential undesired side reactions or decompositions.[12] A significant temperature safety margin (often recommended to be 100°C or more) should be maintained between the planned operating temperature and the onset temperature for thermal runaway.[12]

Sample Experimental Protocol: Reaction Calorimetry Study

-

Setup: Assemble the reaction calorimeter (e.g., Mettler-Toledo RC1) according to the manufacturer's instructions. Ensure all probes (temperature, pressure) are calibrated.

-

Charge Initial Reagents: Charge the aromatic substrate and the anhydrous solvent to the reactor.

-

Establish Thermal Equilibrium: Bring the reactor contents to the desired initial temperature (e.g., 0 °C) and allow the system to stabilize.

-

Initiate Dosing: Begin the controlled, slow addition of the premixed Lewis acid and acyl/alkyl halide solution via a calibrated dosing pump.

-

Monitor Real-Time Data: Continuously monitor the heat flow, internal temperature (Tr), and jacket temperature (Tj). The heat flow data will indicate the rate of reaction.

-

Analyze Data: Upon completion, integrate the heat flow curve to determine the total heat of reaction (ΔHr). Analyze the heat release profile in relation to the dosing rate to identify any reactant accumulation.

-

Assess Safety: Use the obtained data (ΔHr, heat capacity, etc.) to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and the Adiabatic Temperature Rise. This information is critical for assessing the risk of thermal runaway.[13]

Strategic Process Design

-

Semi-Batch Operation: For exothermic reactions, a semi-batch process is strongly preferred over a batch process where all reagents are mixed at once.[14] In a semi-batch operation, one of the reactive components is added gradually to the other, allowing the reaction rate and thus the heat generation to be controlled by the addition rate.[14][15]

-

Heat Transfer Optimization: As reactions are scaled up, the volume increases by the cube of the vessel radius, while the heat transfer area (the vessel wall) only increases by the square.[14] This makes heat removal progressively more difficult at larger scales. Ensure the chosen reactor has sufficient cooling capacity, which can be achieved through cooling jackets, external heat exchangers, or internal cooling coils.[13][16]

Troubleshooting Guide: Addressing Exotherm-Related Issues

This section addresses specific problems you may encounter during your large-scale Friedel-Crafts reaction.

Issue 1: Rapid Temperature Increase During Reagent Addition

| Potential Cause(s) | Recommended Solution(s) |

| 1. Reagent addition rate is too fast. The rate of heat generation is exceeding the rate of heat removal by the cooling system.[3][17] | • Immediately stop the reagent addition. [17]• Allow the temperature to return to the setpoint before resuming at a significantly slower rate.• Use reaction calorimetry data to define a safe addition profile. |

| 2. Inadequate cooling. The cooling system is insufficient for the scale and concentration of the reaction.[3] | • Increase the efficiency of the cooling system. This could involve lowering the coolant temperature (e.g., switching from chilled water to a glycol coolant) or increasing the coolant flow rate.[17]• Ensure the reactor jacket is free of blockages or fouling that could impede heat transfer. |

| 3. Reactant concentration is too high. Higher concentrations lead to faster reaction rates and greater heat generation per unit volume.[3] | • Dilute the reaction mixture. Use a larger volume of an appropriate anhydrous solvent to act as a heat sink. |

Issue 2: Temperature Spike After Completion of Reagent Addition

| Potential Cause(s) | Recommended Solution(s) |

| 1. Reactant Accumulation. The added reagent is not being consumed immediately. This is a particularly dangerous situation, as a large amount of unreacted material can react suddenly, overwhelming the cooling system.[12][18] | • Use in-situ monitoring to confirm consumption. Techniques like ReactIR™ or real-time calorimetry can confirm that the reaction is proceeding as the reagent is added.[12]• Ensure the reaction temperature is high enough to initiate the reaction upon addition. A reaction that doesn't start can lead to accumulation. |

| 2. Poor Mixing. Inadequate agitation can lead to pockets of unreacted material that mix and react late in the process. | • Increase the agitation speed. • Ensure the impeller design is appropriate for the vessel geometry and viscosity of the reaction mixture.[13] |

Issue 3: Localized Hot Spots Despite Overall Temperature Control

| Potential Cause(s) | Recommended Solution(s) |

| 1. Inefficient Stirring. Poor mixing fails to dissipate heat uniformly, creating localized areas of high temperature that can accelerate decomposition or side reactions.[13][17] | • Optimize agitation. Evaluate the stirrer speed, type (e.g., anchor, pitched-blade turbine), and position. For large vessels, multiple impellers or baffles may be necessary to ensure homogeneity.[13] |

| 2. Viscous Reaction Mixture. As the reaction proceeds, the mixture may become thicker, impeding efficient mixing. | • Consider a different solvent that may better solubilize all components and maintain a lower viscosity.• Increase agitation power, if possible. |

Workflow: Managing a Temperature Excursion

The following diagram outlines a decision-making process for responding to a temperature rise during a large-scale exothermic reaction.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction -Journal of the Korean Society of Safety [koreascience.kr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]

- 8. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]

- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]

- 10. mt.com [mt.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. amarequip.com [amarequip.com]

- 14. fauske.com [fauske.com]

- 15. labproinc.com [labproinc.com]

- 16. Optimizing Heat Transfer in the Chemical Industry - Fluorotherm™ [fluorotherm.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

minimizing impurities in 3-(3,5-Dichlorobenzoyl)thiophene production

Technical Support Center: High-Purity Synthesis of 3-(3,5-Dichlorobenzoyl)thiophene

To: Research & Development Division, Process Chemistry Groups From: Senior Application Scientist, Heterocyclic Chemistry Unit Subject: Troubleshooting Impurity Profiles in Beta-Acyl Thiophene Synthesis

Executive Summary

Producing 3-(3,5-Dichlorobenzoyl)thiophene presents a classic heterocyclic challenge: overcoming the inherent electronic bias of the thiophene ring. Thiophene naturally undergoes Electrophilic Aromatic Substitution (EAS) at the

This guide prioritizes the Halogen-Metal Exchange route (using 3-bromothiophene) as the industry standard for high-purity 3-substitution, while addressing specific impurity vectors common to this workflow.

Part 1: The Impurity Landscape (Root Cause Analysis)

The following table correlates observed impurities with their mechanistic origins. Use this to diagnose your current crude profile.

| Impurity Type | Chemical Identity | Probable Origin | Corrective Action |

| Critical Regioisomer | 2-(3,5-Dichlorobenzoyl)thiophene | Thermodynamic Control: Direct EAS attack at the more stable | Switch Route: Use Lithiation (Cryogenic). QC: Verify 3-bromothiophene purity (>99.5%) by GC. |

| Hydrolysis Product | 3,5-Dichlorobenzoic Acid | Moisture Ingress: Hydrolysis of the benzoyl chloride electrophile before reaction completion.[1] | Dry Solvents: Ensure THF |

| Protodehalogenation | Thiophene (unsubstituted) | Quenching Failure: Protonation of 3-thienyllithium by moisture or acidic protons before electrophile addition. | Temp Control: Maintain |

| Homocoupling | 3,3'-Bithiophene | Metal-Catalyzed Coupling: Trace transition metals or radical pathways during lithiation. | Reagent Purity: Use trace-metal grade solvents. Avoid Fe/Cu contamination. |

| Over-Alkylation | Bis(3,5-dichlorobenzoyl)thiophene | Stoichiometry Error: Excess electrophile attacking the product ring (rare in lithiation, common in FC). | Stoichiometry: Use 1.05 eq of electrophile, not large excess. |

Part 2: Strategic Synthesis Pathways

To minimize the 2-isomer impurity, you must bypass the thermodynamic preference of the Friedel-Crafts reaction.

The Recommended Route: Cryogenic Halogen-Metal Exchange

This method locks the regioselectivity by using a specific precursor (3-bromothiophene).

Workflow Visualization:

Figure 1: Reaction logic flow distinguishing the productive pathway from moisture-driven impurity vectors.

Part 3: Detailed Optimization Protocol

Objective: Maximize conversion to the 3-isomer while suppressing des-bromo and hydrolysis byproducts.

Reagents & Setup

-

Substrate: 3-Bromothiophene (1.0 eq)

-

Reagent: n-Butyllithium (1.05 eq, 2.5M in hexanes)

-

Electrophile: 3,5-Dichlorobenzoyl chloride (1.1 eq)

-

Solvent: Anhydrous THF (freshly distilled or from SPS)

Step-by-Step Procedure

-

System Preparation:

-

Flame-dry a 3-neck round bottom flask under Argon flow.

-

Critical: Ensure the internal temperature probe is calibrated. Temperature excursions above -60°C during lithiation cause "lithium scrambling," leading to the 2-isomer impurity [1].

-

-

Lithiation (The Regio-Lock):

-

Charge 3-bromothiophene and THF. Cool to -78°C .

-

Add n-BuLi dropwise over 30 minutes.

-

Checkpoint: Maintain internal temp

. A rapid exotherm here indicates too fast addition, which risks local heating and isomerization. -

Stir for 45 minutes at -78°C.

-

-

Acylation:

-

Dissolve 3,5-dichlorobenzoyl chloride in minimal THF.

-

Technique Tip: Cannulate the acid chloride solution into the lithiated species slowly. (Inverse addition—adding the lithium species to the acid chloride—can lead to bis-acylation impurities due to local excess of electrophile).

-

Allow to warm to room temperature slowly over 4 hours.

-

-

Quench & Workup:

-

Quench with saturated

. -

Extract with EtOAc.[2] Wash organic layer with 1M NaOH.

-

Why NaOH? This specific wash removes the 3,5-dichlorobenzoic acid impurity (hydrolysis product) by converting it to the water-soluble sodium salt.

-

Part 4: Purification & FAQ

Q1: I am seeing 5-10% of the 2-isomer despite using the lithiation route. Why?

Answer: This is likely "Halogen Dance" (Base-catalyzed halogen migration). If the reaction temperature rises above -40°C before the electrophile is added, the lithiated species can isomerize to the thermodynamically more stable 2-position.

-

Fix: strictly maintain -78°C. Ensure your n-BuLi is not degraded (titrate it), as excess free base can catalyze this migration.

Q2: My product contains a stubborn solid impurity that is not the regioisomer.

Answer: This is likely 3,5-Dichlorobenzoic acid .

-

Detection: Check IR for a broad -OH stretch or NMR for a carboxylic acid proton (>11 ppm).

-

Removal: The product is a ketone (neutral). The impurity is an acid. Dissolve the crude solid in DCM and wash vigorously with 10% Sodium Carbonate (

) . The acid will partition into the aqueous layer.

Q3: Can I use Friedel-Crafts (AlCl3) to avoid cryogenic conditions?

Answer: generally, No .

Direct acylation of thiophene with

Q4: How do I remove the "des-bromo" thiophene impurity?

Answer: If protonation occurred (yielding unsubstituted thiophene), it is a liquid with a low boiling point (84°C).

-

Removal: High-vacuum drying or rotovap at 50°C/20mbar will strip this light impurity, leaving your solid ketone product behind.

References

-

Slocum, D. W., & Gierer, P. L. (1976). Mechanism of the Halogen-Metal Exchange Reaction. The Journal of Organic Chemistry.

-

Anderson, H. J., & Aldrich, P. E. (1975). Pyrrole chemistry.[1][3] XVIII. The Friedel-Crafts acylation of pyrroles and thiophenes. Canadian Journal of Chemistry. Establishes the kinetic and thermodynamic preference for

-substitution (2-position) in thiophene acylation. -

Campaigne, E., & Bourgeois, R. C. (1954). 3-Substituted Thiophenes. Journal of the American Chemical Society.

Sources

Technical Support Center: Analytical Method Development for Resolving 2- and 3-Acylthiophene Isomers

Welcome to the technical support center for the analytical resolution of 2- and 3-acylthiophene isomers. This guide is designed for researchers, analytical chemists, and drug development professionals who encounter the significant challenge of separating these closely related positional isomers. Due to their nearly identical physical properties, achieving baseline resolution requires a nuanced understanding of chromatographic principles and a systematic approach to method development. This document provides field-proven insights, troubleshooting guides, and validated starting protocols to empower you to overcome these separation challenges effectively.

Frequently Asked Questions (FAQs) - Foundational Knowledge

Q1: Why are 2- and 3-acylthiophene isomers so difficult to separate?

The primary challenge lies in their structural similarity. As positional isomers, they have the same molecular weight and elemental composition, leading to nearly identical physicochemical properties such as polarity, pKa, and boiling point. Standard chromatographic methods, particularly those relying solely on hydrophobic interactions (like a typical C18 column), often fail to differentiate the subtle differences in their molecular shape and electron distribution. Effective separation, therefore, depends on exploiting secondary interaction mechanisms like pi-pi interactions, dipole-dipole interactions, or shape selectivity.

Q2: What are the primary analytical techniques to consider for this separation?

The three main chromatographic techniques suitable for this task are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

-

HPLC: Highly versatile and the most common starting point. It offers a wide variety of stationary and mobile phases to manipulate selectivity.

-

GC: An excellent choice if the acylthiophene derivatives are thermally stable and sufficiently volatile. It can offer very high efficiency.

-

SFC: A powerful "green" alternative that combines the benefits of both HPLC and GC. It uses supercritical CO2 as the primary mobile phase and is particularly adept at separating isomers, including chiral compounds.

The choice depends on the specific properties of the analyte, the complexity of the sample matrix, and the available instrumentation.

Chromatographic Method Development & Troubleshooting Guide

This section addresses specific issues you may encounter during method development in a question-and-answer format.

Issue 1: Poor Resolution or Complete Co-elution in HPLC

Q: My 2- and 3-acylthiophene isomers are co-eluting on a C18 column. What is the most effective way to achieve separation?

A: Co-elution of isomers on a C18 column is a common problem because the separation is dominated by hydrophobicity, which is nearly identical for both molecules. To resolve them, you must focus on selectivity (α) , the ability of the chromatographic system to "tell the compounds apart".

Here is a systematic approach to improving selectivity:

-

Change the Stationary Phase Chemistry: This is the most impactful change you can make. The goal is to introduce different interaction mechanisms.

-

Phenyl-based columns (e.g., Phenyl-Hexyl): These are often the first choice after a C18 fails. The phenyl rings on the stationary phase can engage in π-π stacking interactions with the aromatic thiophene ring of your analytes. The subtle difference in electron distribution between the 2- and 3-isomers can lead to differential retention.

-

Pentafluorophenyl (PFP) columns: PFP phases provide a unique combination of aromatic, dipole-dipole, and ion-exchange interactions. They are highly effective for separating positional isomers.

-

Embedded Polar Group (EPG) columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can alter the surface polarity and provide additional hydrogen bonding or dipole interactions, which can be effective for separating isomers.

-

-

Modify the Mobile Phase: If changing the column is not immediately possible, altering the mobile phase can also influence selectivity.

-

Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes and stationary phase compared to the aprotic acetonitrile. This can change the elution order or improve resolution.

-

Use Additives: For acidic or basic analytes, adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) or base to the mobile phase can suppress ionization and improve peak shape. While acylthiophenes are generally neutral, this can sometimes help by modifying the silica surface.

-

The workflow below illustrates a systematic approach to troubleshooting poor resolution.

Caption: A systematic workflow for resolving co-eluting peaks.

Issue 2: Choosing Between GC and HPLC

Q: My acylthiophene is volatile and stable. When should I choose GC over HPLC?

A: If your analyte meets the criteria of being volatile and thermally stable, GC can be a superior technique in terms of efficiency and speed.

-

When to Favor GC:

-

High Efficiency: Capillary GC columns offer significantly higher theoretical plate counts than HPLC columns, leading to very sharp peaks and excellent resolving power.

-

Mass Spectrometry Compatibility: GC-MS is a robust and highly sensitive technique that provides valuable structural information for peak identification.

-

Simpler Mobile Phase: GC uses an inert gas (like Helium or Hydrogen) as the mobile phase, eliminating solvent preparation and disposal costs.

-

-

Key Consideration for GC Method Development:

-

Column Selection: As with HPLC, selectivity is key. Do not just use a standard non-polar column (e.g., DB-1, DB-5). Try a mid-polarity or polar stationary phase, such as a "WAX" (polyethylene glycol) or a "1701" (cyanopropylphenyl) type column. These phases can provide different interactions with the acylthiophene isomers.

-

Temperature Programming: A slow, optimized temperature ramp can significantly improve the separation of closely eluting isomers. Start with a low initial temperature to enhance retention and interaction with the stationary phase.

-

Two-Dimensional GC (GCxGC): For extremely complex samples where isomers co-elute with matrix components, GCxGC offers immense peak capacity by using two columns with different separation mechanisms.

-

Issue 3: Confirming Isomer Identity

Q: I have achieved separation and see two peaks. How do I definitively identify which is the 2-acyl and which is the 3-acyl isomer?

A: Chromatographic separation alone does not confirm identity. You must use a spectroscopic technique or a certified reference standard.

-

Use Certified Reference Standards: This is the most straightforward method. Inject pure standards of the 2- and 3-acylthiophene isomers individually under the same chromatographic conditions to confirm their respective retention times.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation of isomers. The coupling patterns and chemical shifts of the protons on the thiophene ring are distinct for the 2- and 3-substituted isomers. If you can collect fractions of each peak from your chromatograph, subsequent NMR analysis will provide an unambiguous assignment.

-

Mass Spectrometry (MS): While MS is an excellent detector, it may not be able to distinguish between positional isomers based on the parent mass alone. Their fragmentation patterns upon electron impact (in GC-MS) or collision-induced dissociation (in LC-MS/MS) might be very similar. However, sometimes subtle differences in fragment ion ratios can be observed and used for identification if characterized with authentic standards.

-

UV Spectroscopy: The UV spectra of the two isomers may show slight differences in the absorption maxima (λmax) or the shape of the absorbance curve. Using a diode array detector (DAD) in HPLC can help capture these spectra, but this method is not as definitive as NMR.

Recommended Starting Protocols

These protocols are intended as robust starting points for your method development. Optimization will likely be required for your specific acylthiophene derivative.

Protocol 1: HPLC-UV Method for 2- and 3-Acylthiophene Isomers

This protocol prioritizes selectivity by using a PFP stationary phase.

| Parameter | Recommended Condition | Rationale |

| Column | PFP (Pentafluorophenyl) Phase, 150 x 4.6 mm, 3 µm | Provides multiple interaction mechanisms (π-π, dipole) crucial for isomer separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent analyte and silica surface state. |

| Mobile Phase B | Acetonitrile (ACN) | Common reversed-phase organic modifier. |

| Gradient | 60% B to 80% B over 15 minutes | A shallow gradient is often necessary to resolve closely eluting isomers. |